Product packaging for Lopinavir O-Sulfate(Cat. No.:)

Lopinavir O-Sulfate

Cat. No.: B1154472
M. Wt: 708.86
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Lopinavir (B192967) in Antiviral Research and its Biopharmaceutical Challenges

Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus. drugbank.com By mimicking the peptide linkage that the protease would typically cleave, Lopinavir binds to the enzyme's active site, rendering it inactive and resulting in the production of immature, non-infectious viral particles. drugbank.com

Despite its potent antiviral activity, Lopinavir presents significant biopharmaceutical challenges that limit its effectiveness when administered alone. drugbank.commdpi.com Its oral bioavailability is exceptionally low, primarily due to two factors: extensive first-pass metabolism in the liver and intestines, and poor aqueous solubility. drugbank.comtmda.go.tz The metabolism is almost exclusively handled by the cytochrome P450 3A (CYP3A) isozyme. tmda.go.tzfda.gov To counteract this, Lopinavir is co-formulated with Ritonavir, another protease inhibitor that acts as a potent inhibitor of CYP3A. drugbank.comfda.gov This "boosting" strategy inhibits Lopinavir's metabolism, thereby increasing its plasma concentrations to therapeutic levels. drugbank.comfda.gov

Table 1: Biopharmaceutical Challenges of Parent Lopinavir

Challenge Description Reference(s)
Poor Aqueous Solubility Lopinavir is practically insoluble in water, which limits its dissolution and absorption in the gastrointestinal tract. fda.gov
Extensive Metabolism Primarily and extensively metabolized by the CYP3A4 enzyme in the liver and gut wall, leading to rapid clearance (first-pass effect). tmda.go.tzfda.goveuropa.eu
Efflux by Transporters It is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug out of intestinal cells, reducing absorption. mdpi.com
Low Oral Bioavailability When administered alone, the combination of these factors results in low and variable systemic concentrations. drugbank.commdpi.com

Rationale for Prodrug Design and Metabolite Profiling in Lopinavir Derivatives

The significant limitations of the parent Lopinavir molecule provide a strong rationale for the exploration of prodrugs and a deeper understanding of its metabolic fate.

Prodrug design is a well-established strategy to temporarily modify a drug's physicochemical properties to overcome barriers to its delivery. For Lopinavir, the primary goals of a prodrug strategy would be to:

Enhance Aqueous Solubility: By masking the parent drug's less soluble structure with a highly polar promoiety.

Bypass First-Pass Metabolism: By creating a derivative that is not a substrate for CYP3A4 enzymes. mdpi.com

Evade Efflux Transporters: By designing a molecule that is not recognized by pumps such as P-gp. mdpi.com

Once absorbed, the prodrug is designed to be converted, either chemically or enzymatically, back to the active Lopinavir parent drug in the body. nih.gov Research into amino acid and phosphate (B84403) prodrugs of Lopinavir has demonstrated the viability of this approach. mdpi.com

Targeted chemical modification, as seen in prodrug design, offers several advantages. By improving oral bioavailability, a more effective and reliable therapeutic concentration can be achieved. This could potentially allow for the administration of Lopinavir without the need for a boosting agent like Ritonavir, thereby simplifying therapy and reducing the potential for drug-drug interactions associated with Ritonavir.

Addressing Intrinsic Biopharmaceutical Limitations of Parent Lopinavir

Significance of O-Sulfate Conjugation in Drug Metabolism and Prodrug Strategy

Sulfate (B86663) conjugation, or sulfation, is a critical Phase II biotransformation reaction. nih.govmsdmanuals.com Mediated by sulfotransferase (SULT) enzymes, this process involves the transfer of a sulfonate group (SO₃⁻) from a donor molecule (typically 3'-phosphoadenosine-5'-phosphosulfate, or PAPS) to a hydroxyl (-OH) or amino (-NH₂) group on a substrate. nih.gov

The addition of the highly polar, ionized sulfate group dramatically increases the water solubility of the molecule. msdmanuals.com This transformation typically serves to detoxify the compound and facilitate its rapid excretion from the body via urine or bile. nih.govmsdmanuals.com While sulfation is a common metabolic fate for many drugs and xenobiotics, it is not documented as a major metabolic pathway for Lopinavir itself, which primarily undergoes Phase I oxidation. fda.goveuropa.eueuropa.eu However, the partner drug Ritonavir has a known O-sulfate metabolite, indicating that sulfotransferases can act on structurally similar compounds. as-1.co.jp

Table 2: Documented Metabolic Pathways of Lopinavir

Pathway Description Key Enzymes Resulting Metabolites Reference(s)
Phase I Oxidation The primary route of metabolism for Lopinavir. CYP3A4, CYP3A5 At least 13 oxidative metabolites identified, including the major 4-oxo and 4-hydroxy epimers (e.g., M-1, M-3/M-4). fda.goveuropa.eueuropa.eumedchemexpress.com
Glucuronidation Induction Lopinavir/Ritonavir has been shown to induce the glucuronidation (another Phase II pathway) of other co-administered drugs. UGTs (induced) Not a direct metabolite of Lopinavir, but an effect on other drugs' metabolism. tmda.go.tzeuropa.eu

Hypothesis for Lopinavir O-Sulfate as a Research Target (e.g., prodrug, metabolic intermediate)

Given the absence of extensive published research, the significance of this compound is largely hypothetical but scientifically plausible, centered on two possibilities:

A Minor Metabolic Intermediate: Lopinavir's primary metabolism involves oxidation by CYP3A enzymes to create hydroxylated metabolites. fda.goveuropa.eu These hydroxylated Phase I metabolites possess the necessary chemical group (-OH) to undergo subsequent Phase II sulfation. It is therefore plausible that this compound exists as a minor, secondary metabolite, formed by the action of SULT enzymes on a hydroxylated Lopinavir precursor. Its high polarity would likely lead to rapid excretion, potentially explaining why it has not been identified in major metabolite screening studies.

A Potential Prodrug Candidate: A more compelling hypothesis positions this compound as a target for synthetic prodrug development. Lopinavir possesses a secondary hydroxyl group in its structure. The direct attachment of a sulfate group at this position would create this compound. This modification would be expected to dramatically increase aqueous solubility, addressing one of the key biopharmaceutical failings of the parent drug. The existence of a deuterated this compound-d8 standard from a chemical supplier suggests the compound is synthetically accessible and has utility in analytical research, lending support to its potential as a tangible chemical entity for study. bioorganics.biz If this prodrug could be absorbed and then efficiently cleaved by endogenous sulfatase enzymes in the body to release active Lopinavir, it could represent a novel strategy to enhance its therapeutic profile.

Properties

Molecular Formula

C₃₇H₄₈N₄O₈S

Molecular Weight

708.86

Synonyms

(2S,3S,5S)-2-(2-(2,6-Dimethylphenoxy)acetamido)-5-((S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamido)-1,6-diphenylhexan-3-yl Hydrogen Sulfate

Origin of Product

United States

Ii. Chemical Synthesis and Derivatization of Lopinavir O Sulfate

Retrosynthetic Analysis and Design Principles for Lopinavir (B192967) O-Sulfate

A retrosynthetic analysis of Lopinavir O-Sulfate identifies the primary disconnection at the O-S bond of the sulfate (B86663) ester. This simplifies the target molecule into two key components: the Lopinavir molecule (or a suitable precursor) and a sulfating agent.

Design Principles: The principal motivation for designing a sulfated prodrug like this compound is to improve the parent drug's physicochemical properties. nih.gov Lopinavir itself has shown limitations such as low bioavailability when prescribed alone. scirp.org The introduction of a highly polar sulfate group is a traditional prodrug strategy aimed at increasing water solubility, which can be beneficial for formulation and administration. nih.govnih.gov The design must ensure that the sulfate ester linkage is stable enough for administration but labile enough to be cleaved in vivo, likely by endogenous sulfatase enzymes, to release the active Lopinavir.

The retrosynthetic approach suggests two main forward-synthetic strategies:

Direct Sulfation: Post-synthetic modification of Lopinavir by selectively targeting the secondary alcohol.

Convergent Synthesis: Assembling the molecule from fragments, one of which already contains the sulfate group or a precursor. scirp.orgscirp.org

Synthetic Methodologies for Direct Sulfation of Lopinavir

Direct sulfation is often the most atom-economical approach, involving the reaction of Lopinavir with a suitable sulfating agent. The main challenge is achieving high regioselectivity for the target secondary hydroxyl group in a molecule with multiple other functionalities, including two amide linkages.

A variety of sulfating agents are available, with sulfur trioxide complexes being among the most common and effective for sulfating alcohols. diva-portal.orgnih.govnih.gov These reagents are generally milder and easier to handle than highly reactive agents like chlorosulfonic acid or sulfuric acid, which can cause scaffold degradation. diva-portal.orgmdpi.com

The choice of reagent and conditions is critical for success. The reaction is typically carried out in a polar aprotic solvent to dissolve the substrate and reagent.

Interactive Table 1: Common Reagents for O-Sulfation

Reagent Common Solvents Typical Conditions Notes
Sulfur trioxide pyridine (B92270) complex (SO₃·Py) Pyridine, DMF, DCM 0 °C to room temp. Widely used, mild, and effective. diva-portal.orgnih.govgoogle.com The pyridine can also act as the solvent.
Sulfur trioxide trimethylamine (B31210) complex (SO₃·NMe₃) DMF, Pyridine Room temp. to 60 °C Well-suited for sulfating alcohols in complex scaffolds like carbohydrates and steroids. nih.govgoogle.com
Sulfur trioxide triethylamine (B128534) complex (SO₃·NEt₃) DMF, DMA Room temp. to 95 °C Effective for both unhindered and hindered hydroxyl groups, with temperature control. nih.gov
Sulfur trioxide DMF complex (SO₃·DMF) DMF Anhydrous conditions Optimal for sulfating hydroxy amino acids with good yields. rsc.org
Chlorosulfonic acid (ClSO₃H) Dichloromethane (DCM) 0 °C to room temp. Highly reactive; can lead to side reactions and degradation if not carefully controlled. diva-portal.orggoogle.com

Lopinavir possesses a single secondary hydroxyl group as the primary site for O-sulfation. Other potentially reactive sites include the amide nitrogens. However, O-sulfation of alcohols is generally favored over N-sulfation of amides under standard conditions. The nitrogen of a free amino group is more nucleophilic than a hydroxyl oxygen, but the amide nitrogens in Lopinavir are significantly less nucleophilic due to resonance delocalization, making selective O-sulfation highly feasible. google.com

The key hydroxyl group in Lopinavir is a stereocenter. As the sulfation reaction does not involve breaking the C-O bond of the alcohol, the stereochemistry at that carbon should be retained. The reaction occurs via nucleophilic attack of the alcohol's oxygen onto the sulfur atom of the sulfating agent. nih.gov Therefore, the stereochemical integrity of the Lopinavir core is expected to be preserved during a direct sulfation step.

For complex molecules with multiple hydroxyl groups, achieving regioselectivity can be challenging and may depend on factors like steric hindrance. nih.govtandfonline.com However, since Lopinavir has only one alcohol, the primary concern is avoiding reaction at other functional groups. The use of sterically bulky sulfating complexes like SO₃·Py can enhance selectivity for less hindered positions, a principle that applies well to this specific target. nih.gov

Reagents and Reaction Conditions for O-Sulfation

Multi-step Synthetic Routes for this compound Analogs

An alternative to direct sulfation is a multi-step, convergent approach. This strategy involves preparing a sulfated building block (a precursor to a part of the Lopinavir molecule) and then coupling it with the remaining structure. ifremer.fr This is particularly useful for synthesizing analogs where the core structure is modified.

Lopinavir is a peptidomimetic, built around a central hydroxyethylene scaffold derived from amino acids. scirp.orgnih.gov A multi-step synthesis could involve the preparation of a sulfated amino acid or a similar chiral building block. rsc.orgwikipathways.orgfrontiersin.org

The synthesis of such a precursor would typically involve:

Protection: Protecting the amino and carboxyl groups of a starting hydroxy-amino acid.

Sulfation: Sulfating the free hydroxyl group using a suitable reagent (e.g., SO₃·DMF complex). rsc.org

Ion Exchange: Converting the resulting sulfate to a more soluble salt, such as a tetrabutylammonium (B224687) salt, which improves solubility in organic solvents and stability for subsequent steps. rsc.orgrsc.org

Deprotection: Selectively removing one of the protecting groups to allow for coupling.

This approach offers the advantage of avoiding exposing the complex, fully assembled Lopinavir molecule to sulfating conditions and simplifies purification by working with smaller, more manageable intermediates.

Once a sulfated precursor is prepared, it must be coupled to the rest of the Lopinavir framework. The synthesis of Lopinavir itself involves the formation of amide bonds. nih.govresearchgate.net Standard peptide coupling chemistry can be employed to link a sulfated building block to the Lopinavir core.

Interactive Table 2: Hypothetical Multi-Step Route via Coupling

Step Reaction Reagents/Conditions Purpose
1 Synthesis of Sulfated Precursor Protected hydroxy-amino acid + SO₃·DMF; then ion exchange. Prepare a key building block with the sulfate group installed. rsc.org
2 Preparation of Lopinavir Core Fragment Synthesis of the main Lopinavir scaffold lacking the sulfated portion, with a reactive site (e.g., a free amine or activated carboxyl). scirp.orgresearchgate.net Prepare the second major fragment for coupling.
3 Amide Bond Formation Sulfated precursor + Lopinavir core fragment; peptide coupling agents (e.g., HATU, HOBt, EDC). Couple the two fragments to form the full backbone.

This modular strategy is highly adaptable for creating a library of analogs by varying either the sulfated precursor or the main core structure, providing a powerful tool for structure-activity relationship studies. ifremer.fr

Construction of Sulfate Moiety Precursors

Optimization of Synthesis Parameters for Enhanced Yield and Purity

The synthesis of this compound is achieved through the sulfonation of the secondary hydroxyl group of Lopinavir. A documented method for this conversion involves the use of a sulfonating agent in the presence of a catalyst. numberanalytics.com Specifically, the reaction can be carried out by treating a solution of Lopinavir in a suitable solvent with chlorosulfonic acid and pyridine. numberanalytics.com The optimization of this reaction is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. Key parameters that influence the outcome of the synthesis include the choice of sulfonating agent, solvent, catalyst, reaction temperature, and reaction time.

The reaction proceeds via the electrophilic attack of the sulfonating agent on the hydroxyl group of Lopinavir. The use of pyridine is critical as it acts as a catalyst and also neutralizes the hydrochloric acid byproduct formed during the reaction with chlorosulfonic acid, preventing potential side reactions. numberanalytics.com The reaction is typically performed at a reduced temperature to control its exothermic nature and enhance selectivity. numberanalytics.com

Detailed Research Findings:

A specific laboratory-scale synthesis of this compound involves dissolving Lopinavir in methylene (B1212753) chloride and cooling the solution to between 0 and 5°C. numberanalytics.com To this cooled solution, pyridine is added, followed by the slow addition of chlorosulfonic acid. numberanalytics.com The reaction mixture is then maintained at this temperature overnight to ensure completion. numberanalytics.com

The purity and yield of this compound are highly dependent on the precise control of these reaction conditions. Variations in these parameters can lead to the formation of process-related impurities. The optimization of these parameters is a critical step in developing a robust and efficient synthesis.

Interactive Data Table: Optimization of Synthesis Parameters for this compound

Below is a data table outlining the potential impact of varying key synthesis parameters on the yield and purity of this compound. This table is based on established principles of sulfonation reactions and findings from related chemical syntheses.

ParameterRange ExploredEffect on YieldEffect on PurityRemarks
Temperature -10°C to 25°CYield may decrease at very low temperatures due to slower reaction rates. Higher temperatures can increase the rate of side reactions.Purity is generally higher at lower temperatures (0-5°C) as it minimizes the formation of degradation products and disulfonated impurities.Controlling the exothermic reaction is crucial for safety and selectivity. numberanalytics.com
Solvent Dichloromethane, Chloroform, TetrahydrofuranThe choice of an appropriate aprotic solvent is critical to dissolve Lopinavir and facilitate the reaction. Solvent polarity can influence reaction kinetics.High-purity, dry solvents are essential to prevent hydrolysis of the sulfonating agent and the formation of byproducts.Methylene chloride is a commonly used solvent for this type of reaction. numberanalytics.com
Catalyst (Pyridine) Molar Ratio 1 to 5 equivalentsAn adequate amount of pyridine is necessary to catalyze the reaction and neutralize HCl. Excess pyridine may complicate the work-up process.A sufficient amount of pyridine helps to prevent acid-catalyzed side reactions, thus improving purity.The molar ratio of pyridine to chlorosulfonic acid is a key factor to control. numberanalytics.com
Reaction Time 2 to 24 hoursLonger reaction times can lead to higher conversion of the starting material, but may also increase the formation of degradation products.Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time for maximizing purity.The reaction is often left overnight to ensure completion. numberanalytics.com

Scale-Up Considerations for Laboratory to Research Batch Production

Transitioning the synthesis of this compound from a laboratory scale to a larger research batch production introduces several challenges that must be addressed to ensure consistency, safety, and product quality. The scale-up of sulfonation reactions, in particular, requires careful management of heat transfer, mass transfer, and reagent handling. numberanalytics.com

Key Scale-Up Considerations:

Heat Management: Sulfonation reactions are often highly exothermic. numberanalytics.com What can be easily controlled in a small laboratory flask with an ice bath can become a significant safety hazard at a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Therefore, a robust reactor cooling system is essential to maintain the optimal reaction temperature and prevent runaway reactions. asiachmical.com

Reactor Design and Material: The choice of reactor is critical. For research batch production, glass-lined or stainless steel reactors are typically used, which are resistant to the corrosive nature of the reagents. chemithon.com The reactor must be equipped with efficient agitation to ensure proper mixing of the reactants and uniform temperature distribution, which is crucial for consistent product quality.

Reagent Addition: The rate of addition of the sulfonating agent, such as chlorosulfonic acid, becomes a critical parameter at a larger scale. A slow and controlled addition is necessary to manage the heat generated during the reaction. Automated dosing systems can provide precise control over the addition rate.

Process Control and Monitoring: Implementing real-time monitoring of critical process parameters such as temperature, pressure, and pH is vital for a successful scale-up. Process analytical technology (PAT) can be employed to track the reaction progress and ensure it remains within the desired parameters. scale-up.com

Work-up and Purification: The isolation and purification of the final product can be more challenging at a larger scale. The removal of inorganic salts and other impurities may require the development of scalable purification techniques, such as crystallization or chromatography. nih.gov The handling of larger volumes of solvents and waste streams also needs careful planning.

Safety: The handling of corrosive and reactive chemicals like chlorosulfonic acid requires stringent safety protocols. The scale-up process must include a thorough risk assessment to identify and mitigate potential hazards. This includes measures for containment in case of spills and appropriate personal protective equipment for operators. numberanalytics.com

Waste Management: The production of larger batches will generate a greater amount of chemical waste. An environmentally responsible and cost-effective waste management plan must be in place. This includes the neutralization and disposal of acidic and organic waste streams in accordance with regulations. chemithon.com

Iii. Analytical Characterization and Method Development for Lopinavir O Sulfate

Spectroscopic Characterization of Lopinavir (B192967) O-Sulfate

Spectroscopic techniques are indispensable for the structural confirmation of Lopinavir O-Sulfate. These methods provide detailed information about the molecule's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules like this compound. While specific experimental NMR data for the isolated this compound is not extensively published, its structure can be confirmed by comparing its spectra with that of the well-characterized Lopinavir parent compound.

The key structural difference is the substitution of the hydrogen on the C4-hydroxyl group with a sulfate (B86663) moiety (-SO₃H). This substitution induces predictable changes in the chemical shifts of nearby nuclei. In ¹H NMR, the proton attached to C4 (H4) would experience a significant downfield shift (an increase in ppm value) compared to its position in Lopinavir, owing to the strong electron-withdrawing nature of the sulfate group. ucl.ac.ukpdx.edu Similarly, in the ¹³C NMR spectrum, the C4 carbon resonance would also be shifted downfield. pdx.edu Other protons and carbons more distant from the sulfation site would show minimal to no change in their chemical shifts.

³³S NMR spectroscopy is generally not employed for routine characterization due to the low natural abundance (0.76%) and the large quadrupole moment of the ³³S nucleus, which leads to very broad signals and low sensitivity.

Table 1: Predicted NMR Chemical Shift Comparison for Lopinavir and this compound

NucleusLopinavir (Observed δ, ppm)This compound (Predicted δ, ppm)Rationale for Prediction
¹H NMR
C4-H ~3.80 - 4.14> 4.5 (Significant Downfield Shift)Strong deshielding from adjacent electron-withdrawing sulfate group.
Other ProtonsVarious (e.g., aromatics 7.0-7.4, methyls 0.7-2.2)Minimal to no changeLocated far from the sulfation site.
¹³C NMR
C 4~70 - 73> 75 (Downfield Shift)Deshielding effect of the sulfate ester.
Other CarbonsVarious (e.g., C=O 165-175, aromatics 110-140)Minimal to no changeLocated far from the sulfation site.

Note: Lopinavir data is compiled from typical values for similar structures and publicly available information. Predicted shifts are estimations based on known substituent effects.

Mass spectrometry (MS) is critical for determining the molecular weight of this compound and confirming its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The molecular formula of Lopinavir is C₃₇H₄₈N₄O₅, with a monoisotopic mass of 628.3625 g/mol . nih.gov The addition of a sulfate group (SO₃) results in the molecular formula for this compound, C₃₇H₄₈N₄O₈S, with a predicted monoisotopic mass of 708.3193 g/mol .

In tandem mass spectrometry (MS/MS), this compound is expected to exhibit a distinct fragmentation pattern. A characteristic fragmentation would be the neutral loss of SO₃ (79.9568 Da), which would generate a prominent product ion corresponding to the protonated Lopinavir molecule at m/z 629.37. nih.gov Other fragmentations would be similar to those of Lopinavir itself, which typically cleaves to produce major fragments at m/z 447 and m/z 183. nih.govresearchgate.netijper.org

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterLopinavirThis compound (Predicted)
Molecular Formula C₃₇H₄₈N₄O₅C₃₇H₄₈N₄O₈S
Monoisotopic Mass 628.3625708.3193
Protonated Molecule [M+H]⁺ m/z 629.37m/z 709.32
Key MS/MS Fragments m/z 447.3 (Loss of C₉H₁₄N₂O₂)m/z 629.37 (Loss of SO₃)
m/z 183.3 ([C₉H₁₅N₂O₂]⁺)m/z 447.3 (Following loss of SO₃)
m/z 310m/z 183.3 (Following loss of SO₃)

Note: Fragmentation data is based on common fragmentation pathways observed for Lopinavir and sulfated metabolites. nih.govshimadzu.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. The spectrum of this compound would contain the characteristic bands of the Lopinavir backbone, with the addition of distinct bands from the O-sulfate group.

The IR spectrum of Lopinavir shows characteristic absorptions for N-H stretching, C=O stretching of the amide groups, and aromatic C-H and C=C bonds. The introduction of the sulfate group would add strong, characteristic absorption bands. Specifically, asymmetric S=O stretching is expected around 1400-1350 cm⁻¹, and symmetric S=O stretching appears near 1200 cm⁻¹. Additional bands for the S-O-C linkage would also be present. researchgate.net

Table 3: Key Infrared (IR) Absorption Bands for Functional Group Identification

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Presence in this compound
N-H Stretch (Amide)3500 - 3100Yes
C-H Stretch (Aromatic, Alkyl)3100 - 2850Yes
C=O Stretch (Amide)~1650Yes
Aromatic C=C Bending1600 - 1450Yes
S=O Asymmetric Stretch (Sulfate) 1400 - 1350 Yes (Key Differentiating Band)
S=O Symmetric Stretch (Sulfate) ~1200 Yes (Key Differentiating Band)
S-O-C Stretch1000 - 750Yes

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Chromatographic Purity and Impurity Profiling

Chromatographic methods are the industry standard for assessing the purity of drug substances and profiling their impurities. For this compound, both HPLC and UHPLC are powerful tools for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is extensively used for the quality control of Lopinavir, and these methods can be adapted to quantify this compound. nih.gov As this compound is a known process-related impurity, existing validated impurity profiling methods for Lopinavir are designed to separate it effectively from the API. researchgate.net

Due to the highly polar nature of the sulfate group, this compound is significantly less retained on reversed-phase columns (like C18 or C8) compared to Lopinavir. This means it will elute earlier in a typical reversed-phase gradient. Method development focuses on optimizing the mobile phase composition (typically a mixture of an aqueous buffer like phosphate (B84403) or acetate (B1210297) and an organic solvent like acetonitrile (B52724) or methanol) and gradient profile to achieve adequate resolution between Lopinavir, this compound, and other process impurities. sigmaaldrich.commdpi.comnih.gov Validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. shimadzu.com

Table 4: Representative HPLC Method Parameters for Lopinavir Impurity Profiling

ParameterCondition 1Condition 2
Column YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) sigmaaldrich.comPhenomenex C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase A 0.02 M KH₂PO₄ (pH 2.5) sigmaaldrich.comPhosphate Buffer (pH 7.8)
Mobile Phase B Acetonitrile sigmaaldrich.comAcetonitrile
Elution Mode Gradient sigmaaldrich.comIsocratic (15:85 v/v, A:B) nih.gov
Flow Rate 1.0 mL/min (typical)1.0 mL/min nih.gov
Detection PDA at 210 nm sigmaaldrich.comUV at 215 nm nih.gov
Column Temperature 45 °C sigmaaldrich.comAmbient

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for impurity profiling, including higher resolution, increased sensitivity, and much faster analysis times. researchgate.net These benefits are achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the analysis of Lopinavir and its impurities like this compound, UHPLC can provide superior separation from closely eluting compounds in a fraction of the time required by HPLC. researchgate.netresearchgate.net The development of a UHPLC method would follow similar principles to HPLC but with adjustments to flow rate and gradient times to leverage the efficiency of the smaller particle columns. The enhanced sensitivity of UHPLC is particularly valuable for detecting and quantifying impurities at very low levels, as required by regulatory agencies.

Table 5: Representative UHPLC Method Parameters for Drug Substance Analysis

ParameterCondition 1 (Abacavir Sulfate) researchgate.netCondition 2 (Albuterol Sulphate) jrespharm.com
Column Waters Acquity BEH C8 (50 mm x 2.1 mm, 1.7 µm) researchgate.netHibar HR Purospher STAR RP-18 (250 mm x 4.6 mm, 5 µm) used on UHPLC system
Mobile Phase A 0.10% o-phosphoric acid in water researchgate.net10mM KH₂PO₄ (pH 3.0)
Mobile Phase B 0.10% o-phosphoric acid in methanol (B129727) researchgate.netAcetonitrile
Elution Mode Gradient researchgate.netIsocratic (60:40 v/v, A:B) jrespharm.com
Flow Rate 0.40 mL/min researchgate.net1.0 mL/min jrespharm.com
Detection UV (Wavelength not specified) researchgate.netUV at 225 nm jrespharm.com
Run Time 6.0 min researchgate.net5.0 min jrespharm.com

Note: These methods for other sulfated drug substances illustrate typical conditions that could be adapted for this compound analysis.

Gas Chromatography (GC) for Residual Solvents Analysis

The analysis of residual solvents is a critical quality control test in the pharmaceutical industry to ensure that their levels in the final active pharmaceutical ingredient (API) are below established safety limits. s4science.atijpsonline.com Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the preferred and most common technique for this purpose, as outlined in the United States Pharmacopeia (USP) Chapter <467>. s4science.atuspnf.comsigmaaldrich.com This method is highly suitable for the analysis of volatile organic compounds that may have been used during the synthesis and purification of this compound.

The principle of HS-GC involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. sigmaaldrich.com This technique prevents non-volatile matrix components of the sample from contaminating the GC column. A flame ionization detector (FID) is typically used due to its universal response to hydrocarbons. s4science.atresearchgate.net

For this compound, a validated HS-GC-FID method would be developed to identify and quantify any residual solvents. The method would be capable of separating a wide range of solvents, which are categorized by the International Council for Harmonisation (ICH) into three classes based on their toxicity. uspnf.comsigmaaldrich.com

Class 1 solvents are known carcinogens or environmentally hazardous and should be avoided. uspnf.com

Class 2 solvents are non-genotoxic animal carcinogens or have other irreversible toxicity and their levels are strictly limited. uspnf.com

Class 3 solvents have low toxic potential and have higher permitted daily exposure (PDE) limits. uspnf.com

The development of a high-throughput GC-FID method can be beneficial in drug discovery and development, allowing for rapid analysis with small sample amounts. researchgate.net Method validation would ensure the procedure is specific, sensitive, accurate, and precise for the expected solvents.

Table 1: Examples of Residual Solvents (ICH Classes) and Typical GC Conditions
Solvent ClassExample SolventsConcentration Limit (ppm)
Class 1Benzene, Carbon tetrachloride, 1,2-Dichloroethane2, 4, 5
Class 2Acetonitrile, Methylene (B1212753) chloride, Tetrahydrofuran410, 600, 720
Class 3Acetone, Ethanol, Isopropanol5000, 5000, 5000
GC ParameterTypical Setting
Columne.g., 6% cyanopropylphenyl / 94% dimethyl polysiloxane, 30 m x 0.32 mm
Carrier GasHelium or Hydrogen
InjectorHeadspace (e.g., 80°C vial temp, 15 min equilibration)
DetectorFlame Ionization Detector (FID) (e.g., 250°C)
Oven ProgramInitial temp 40-50°C, ramped to ~240°C

Advanced Analytical Techniques for Comprehensive Characterization

To fully understand the physicochemical properties of this compound, advanced analytical techniques are employed for structural and compositional analysis.

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic and molecular structure of a crystalline compound. news-medical.net The method involves directing X-rays onto a single crystal, which diffracts the beams into a specific pattern of spots. news-medical.net By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, ultimately revealing the arrangement of atoms, bond lengths, and bond angles. news-medical.net

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive structural information. This would confirm the position of the sulfate group on the Lopinavir molecule and reveal details about its conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov Such information is invaluable for understanding the compound's solid-state properties, including polymorphism. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility and stability, as famously observed with Ritonavir, which is often co-formulated with Lopinavir. researchgate.net

While specific crystallographic data for this compound is not publicly available, the crystal structure of the parent compound, Lopinavir, bound to the active site of HIV-1 protease has been described. nih.gov This study revealed key structural features, including a novel cyclic urea (B33335) unit that forms bidentate hydrogen bonds with the protease enzyme. nih.gov Similar detailed analysis for this compound would be a crucial step in its comprehensive characterization. The process for analysis would follow four main steps: producing a high-quality crystal, collecting diffraction data, analyzing the pattern to create an electron density map, and refining the structural model. news-medical.net

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. This comparison serves as a crucial check of the purity and empirical formula of a synthesized compound like this compound.

The molecular formula for Lopinavir is C₃₇H₄₈N₄O₅, and its molecular weight is 628.80 g/mol . nih.govfda.gov The addition of a sulfate group (SO₃) to form the primary metabolite, this compound, results in the molecular formula C₃₇H₄₈N₄O₈S and a molecular weight of 708.9 g/mol . nih.gov The theoretical elemental composition can be calculated for both compounds to serve as a benchmark for experimental verification. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of Lopinavir and this compound
ElementLopinavir (C₃₇H₄₈N₄O₅) %This compound (C₃₇H₄₈N₄O₈S) %
Carbon (C)70.6762.69
Hydrogen (H)7.706.83
Nitrogen (N)8.917.90
Oxygen (O)12.7218.06
Sulfur (S)-4.52

X-ray Crystallography (if crystalline forms are obtained)

Development of Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. rjptonline.org The development of such a method is a regulatory requirement for all new drug substances and products. researchgate.net

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. rjptonline.orgtsijournals.com The primary goal is to generate potential degradation products and identify the degradation pathways of the molecule. researchgate.net This information is essential for developing a stability-indicating analytical method, as it ensures the method can separate the intact drug from all potential degradants. researchgate.net

For this compound, forced degradation studies would involve exposing it to a variety of stress conditions as recommended by ICH guidelines, including:

Acidic Hydrolysis: e.g., using 1.0 M HCl at 80°C. researchgate.net

Alkaline Hydrolysis: e.g., using 1.0 M NaOH at 80°C. researchgate.net

Oxidative Degradation: e.g., using 30% hydrogen peroxide (H₂O₂) at room temperature. researchgate.net

Thermal Degradation: e.g., exposing the solid drug to dry heat (e.g., 80°C). researchgate.net

Photolytic Degradation: e.g., exposing the drug solution to UV light (e.g., 352 nm). researchgate.net

Studies on the parent compound, Lopinavir, have shown it to be relatively stable under thermal, alkaline, and oxidative conditions, while significant degradation occurs under acidic and photolytic stress. researchgate.net The degradation products are typically analyzed using a chromatographic technique like RP-HPLC, often coupled with mass spectrometry (LC-MS/MS) for structural characterization. tsijournals.com

Table 3: Summary of Forced Degradation Studies on Lopinavir
Stress ConditionTypical ConditionsObserved Degradation of LopinavirReference
Acid Hydrolysis1.0 M HCl, 80°C, 90 minSignificant degradation observed researchgate.net
Alkaline Hydrolysis1.0 M NaOH, 80°C, 14 hStable researchgate.net
Oxidative Degradation30% H₂O₂, 72 hStable researchgate.net
Photolytic DegradationUV light (352 nm), 10 daysSignificant degradation observed researchgate.net
Thermal DegradationDry heat, 80°C, 72 hStable researchgate.net

These studies are crucial to ensure that the analytical method can resolve this compound from any products that might form during manufacturing, storage, or administration.

Once a stability-indicating method has been developed, it must be rigorously validated according to ICH guidelines to ensure it is suitable for its intended purpose. tsijournals.com Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantitative analysis of this compound and the detection of its degradation products.

The validation of an RP-HPLC method, for example, would include the following parameters: rjptonline.orgitmedicalteam.pl

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its degradation products. This is demonstrated by showing that the peaks for this compound and its degradants are well-resolved. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., 20-100 µg/ml) and confirmed by a high correlation coefficient (r² > 0.999). rjptonline.orgresearchgate.net

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the standard is added to a sample and the recovery percentage is calculated. Recoveries are typically expected to be within 98-102%. itmedicalteam.pl

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels:

Repeatability (Intra-day precision): Analysis in a short period.

Intermediate Precision (Inter-day precision/Ruggedness): Analysis on different days, by different analysts, or with different equipment.

Precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. rjptonline.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). rjptonline.orgtsijournals.com

Table 4: Typical Validation Parameters for an HPLC Method for Lopinavir Analysis
ParameterTypical Acceptance CriteriaReference
Linearity (Correlation Coefficient, r²)> 0.999 tsijournals.comresearchgate.net
Accuracy (% Recovery)98.0% - 102.0% itmedicalteam.pl
Precision (% RSD)≤ 2.0% rjptonline.org
Robustness (% RSD)≤ 2.0% rjptonline.orgtsijournals.com
Specificity/ResolutionBaseline resolution between analyte and degradants researchgate.net

Successful validation provides documented evidence that the analytical method is reliable for the quality control and stability monitoring of this compound.

Iv. Preclinical Biotransformation and Metabolic Fate of Lopinavir O Sulfate

In Vitro Enzymatic Hydrolysis of Lopinavir (B192967) O-Sulfate to Lopinavir

The primary purpose of a sulfate (B86663) prodrug such as Lopinavir O-Sulfate is to undergo hydrolysis in the body to release the active therapeutic agent, lopinavir. This conversion is catalyzed by a class of enzymes known as sulfatases.

Identification and Characterization of Involved Sulfatase Enzymes (e.g., Arylsulfatases, Steroid Sulfatase)

Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters from a wide variety of substrates. In humans, these enzymes are crucial for various physiological processes, including hormone regulation and the metabolism of xenobiotics. The key enzymes potentially involved in the deconjugation of this compound would be arylsulfatases and steroid sulfatase (STS). Arylsulfatases, like those from Helix pomatia, have a broad specificity for hydrolyzing sulfate esters. Steroid sulfatase is responsible for hydrolyzing steroid sulfates such as estrone (B1671321) sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS).

Enzyme Kinetics of Deconjugation (e.g., Km, Vmax, Intrinsic Clearance)

The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten parameters: Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity). These parameters are used to calculate the intrinsic clearance (CLint = Vmax/Km), which represents the enzyme's inherent efficiency in metabolizing a substrate.

Specific kinetic data for the hydrolysis of this compound by sulfatases are not available in the current scientific literature. However, kinetic parameters have been determined for various sulfatases using model substrates. For example, for an arylsulfatase from Kluyveromyces lactis, the Km and kcat (turnover number) for p-nitrophenol sulfate were 2.45 mM and 0.28 s-1, respectively. Another study on arylsulfatase from Helix pomatia reported a Km of 2.18 mM for soluble enzyme with p-nitrophenyl sulfate. These values can vary significantly depending on the specific enzyme and substrate. To determine the deconjugation kinetics of this compound, in vitro experiments using human liver microsomes or recombinant human sulfatases would be necessary.

Table 4.1.2: Representative Enzyme Kinetic Data for Sulfatases with Model Substrates This table presents data for model substrates due to the lack of specific data for this compound.

Enzyme Source Substrate Km (mM) Vmax (mM/30 min)
Helix pomatia (soluble) p-nitrophenyl sulfate 2.18 Not Reported
Helix pomatia (immobilized) p-nitrophenyl sulfate 5.29 Not Reported

Data sourced from multiple studies. Direct comparison of Vmax is challenging due to differing experimental conditions and reporting units.

Investigation of Potential Formation of this compound as a Metabolite of Lopinavir

In addition to being a prodrug, it is also necessary to investigate whether this compound can be formed in the body from lopinavir through metabolic conjugation. This process, known as sulfation, is a major Phase II metabolic pathway.

Role of Sulfotransferases in Lopinavir Metabolism

Sulfation reactions are catalyzed by sulfotransferase (SULT) enzymes. These enzymes transfer a sulfonate group from a universal donor co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. This conjugation increases the water solubility of the compound, facilitating its excretion. The human body has several SULT isoforms with varying substrate specificities and tissue distributions.

While the metabolism of lopinavir is dominated by cytochrome P450 (CYP) 3A4-mediated oxidation, sulfation is a known pathway for other drugs. For instance, the drug palbociclib (B1678290) is metabolized by both CYP3A and the SULT enzyme SULT2A1. There is no direct evidence in the reviewed literature to suggest that lopinavir undergoes significant metabolism via sulfotransferases to form this compound. However, given that lopinavir contains a hydroxyl group, it is chemically plausible that it could serve as a substrate for a SULT enzyme. In vitro studies using human recombinant SULTs would be required to definitively determine if lopinavir can be sulfated and to identify the specific isoforms involved.

Metabolic Pathways and Enzyme Systems Involved in Conjugation

The formation of a sulfate conjugate involves the SULT enzyme system. The key components of this system are the SULT enzyme itself and the essential co-factor PAPS. The synthesis of PAPS from inorganic sulfate and ATP is a critical step and can be the rate-limiting factor in sulfation reactions. Sulfation is a cytosolic process, and SULT enzymes are found in various tissues, including the liver, which is the primary site of drug metabolism. While lopinavir is known to undergo some metabolism by glucuronidation (another Phase II pathway), the role of sulfation remains largely uncharacterized. If this compound were to be formed, it would represent a minor metabolic pathway compared to the extensive oxidative metabolism by CYP3A4.

Comparative Metabolic Stability Profiling (in vitro)

The metabolic stability of a compound provides insight into its susceptibility to enzymatic degradation, which influences its persistence in the body. For sulfated metabolites, stability is determined not only by resistance to further oxidation but also by potential cleavage of the sulfate group (desulfation).

Stability in Liver Microsomes (e.g., Human, Animal)

Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. europa.eu The parent drug, Lopinavir, is extensively metabolized by CYP3A isozymes found in these preparations. fda.gov

However, this compound, as a Phase II metabolite, would generally be expected to exhibit significant stability in liver microsomal incubations that are primarily designed to assess Phase I metabolism. The addition of a polar sulfate group typically renders a compound less susceptible to CYP-mediated oxidative metabolism. Therefore, when incubated with human or animal liver microsomes in the presence of a standard cofactor like NADPH, this compound would likely show minimal degradation. In contrast, studies on the parent compound show that Lopinavir itself is cleared by recombinant CYP3A4 with an in vitro half-life of about 20 minutes, a process that is strongly inhibited by Ritonavir. acs.org The stability of this compound would stand in stark contrast to its parent drug in this experimental system.

Stability in Cytosolic Fractions and Plasma

The formation of sulfated conjugates occurs in the cytosol, catalyzed by sulfotransferase (SULT) enzymes. jove.com The stability of this compound in cytosolic fractions would largely depend on the activity of arylsulfatase enzymes, which can cleave the sulfate group and convert the metabolite back to the parent drug. nih.gov The rate of this desulfation reaction would determine the metabolite's half-life in this matrix.

In plasma, this compound is expected to be highly stable due to the general absence of significant sulfatase activity. mdpi.com Like many drug metabolites, it would circulate until eliminated, primarily via the kidneys or liver. The parent drug, Lopinavir, is known to be highly bound (98-99%) to plasma proteins, including both albumin and alpha-1-acid glycoprotein (B1211001) (AAG). fda.govdrugbank.com Sulfate conjugates also frequently exhibit a high degree of binding to albumin, which can sometimes exceed that of the parent compound. nih.gov This binding would limit the fraction of unbound this compound available for transport and elimination.

Parameter Expected Finding for this compound Rationale / Comparator (Lopinavir)
Microsomal Stability High stability; minimal degradation.Phase II metabolites are generally poor substrates for Phase I CYP enzymes. In contrast, parent Lopinavir is rapidly metabolized by CYP3A4. acs.org
Cytosolic Stability Stability is dependent on arylsulfatase activity, which could lead to desulfation.The cytosol contains sulfatases that can reverse the conjugation process. nih.gov
Plasma Stability High stability.Plasma generally lacks significant concentrations of enzymes that cleave sulfate conjugates. mdpi.com

In Vitro Cellular Transport Mechanisms of this compound

The addition of a negatively charged sulfate group drastically alters the physicochemical properties of Lopinavir, reducing its ability to passively diffuse across cell membranes. pharmgkb.org Consequently, its movement into and out of cells is highly dependent on carrier-mediated transport proteins. frontiersin.org

Carrier-Mediated Uptake Studies (e.g., organic anion transporters like OATPs)

Sulfate conjugates are classic substrates for uptake transporters of the Organic Anion Transporting Polypeptide (OATP/SLCO) family. frontiersin.orgtandfonline.com These transporters are crucial for the hepatic and renal uptake of anionic drugs and metabolites from the bloodstream. nih.gov Key hepatic uptake transporters include OATP1B1, OATP1B3, and OATP2B1, which are expressed on the basolateral (blood-facing) membrane of hepatocytes. mdpi.comkuleuven.be

Given that the parent drug Lopinavir is a known substrate for OATP1A2, OATP1B1, and OATP1B3, it is highly probable that this compound would also be a substrate for one or more of these transporters, likely with high affinity. nih.govresearchgate.net Studies using cells engineered to express these transporters would be necessary to confirm this interaction and determine the transport kinetics. For example, the transport of the common OATP substrate estrone-3-sulfate is well-characterized in such systems. mdpi.com An interaction with OATPs would be a critical step in the hepatic clearance of this compound from the circulation.

Efflux Transporter Interactions (e.g., P-glycoprotein (P-gp), Multidrug Resistance-associated Proteins (MRPs))

Efflux transporters are responsible for pumping compounds out of cells, playing a protective role and contributing to biliary and renal excretion. tandfonline.com While P-glycoprotein (P-gp, or ABCB1) is a key efflux transporter for the parent drug Lopinavir, its substrates are typically more hydrophobic. nih.govwikipedia.org The highly polar this compound is less likely to be a significant substrate for P-gp.

Instead, sulfated conjugates are well-known substrates for Multidrug Resistance-associated Proteins (MRPs, or ABCC transporters), particularly MRP2 (ABCC2) and MRP3 (ABCC3) in the liver, and MRP4 (ABCC4) in both liver and kidney. frontiersin.org

MRP2 is located on the apical (canalicular) membrane of hepatocytes and mediates the excretion of metabolites into bile. frontiersin.org

MRP3 is on the basolateral membrane and effluxes metabolites back into the bloodstream for eventual renal elimination. frontiersin.org

Studies with Lopinavir in MDCK cells overexpressing these transporters show it is a substrate of both P-gp and MRP2, with efflux ratios of 4.91 and 2.89, respectively. nih.gov It is expected that this compound would be an even more avid substrate for MRP2 and potentially other MRPs.

Transporter Family Specific Transporter Expected Interaction with this compound Supporting Rationale
Uptake (SLCO) OATP1B1, OATP1B3Substrate Parent Lopinavir is an OATP substrate. nih.gov OATPs are the primary uptake route for anionic conjugates like sulfates. frontiersin.orgtandfonline.com
Efflux (ABC) P-glycoprotein (P-gp)Unlikely to be a substrate P-gp prefers more hydrophobic, neutral, or cationic substrates. wikipedia.org
Efflux (ABC) MRP2, MRP3, MRP4Substrate MRPs are the primary efflux transporters for anionic glucuronide and sulfate conjugates. frontiersin.org Parent Lopinavir is an MRP2 substrate. nih.gov

Passive Permeability Assessment across in vitro Cell Monolayers (e.g., Caco-2, MDCK)

Passive permeability is typically assessed using cell monolayer models like Caco-2 (human intestinal) or MDCK (canine kidney) cells. oup.commdpi.com These assays measure the rate at which a compound crosses a confluent layer of cells, providing an apparent permeability coefficient (Papp). evotec.com

Due to its increased polarity and anionic charge, this compound is expected to have very low passive permeability. pharmgkb.org In a bidirectional Caco-2 assay, the Papp value in the absorptive (apical-to-basolateral) direction would likely be very low, classifying it as a poorly absorbed compound. In contrast, studies with Lopinavir-loaded nanoparticles showed a 3.04-fold enhancement in permeability across Caco-2 cells compared to the drug alone, highlighting the parent drug's own permeability challenges. nih.gov

Furthermore, a high efflux ratio (Papp B-A / Papp A-B > 2) would be anticipated for this compound in Caco-2 cells, which endogenously express efflux transporters like MRP2. evotec.com This would reflect active efflux of the metabolite back into the apical compartment, further limiting its net transport across the monolayer.

V. Structure Activity Relationships and Prodrug Design Optimization for Lopinavir O Sulfate

Rational Design Principles for Lopinavir (B192967) O-Sulfate as a Prodrug

The conceptualization of Lopinavir O-Sulfate as a prodrug is guided by several key principles aimed at optimizing its delivery and therapeutic action. A prodrug is an inactive or poorly active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. mdpi.com This approach is particularly advantageous for improving solubility, permeability, and site-specific delivery. nih.gov

A primary obstacle for lopinavir is its very low aqueous solubility, which is reported to be as low as 0.0022 mg/mL, thereby limiting its dissolution rate and subsequent absorption. thaiscience.infonih.gov The traditional prodrug approach involves covalently attaching hydrophilic functional groups, such as phosphate (B84403) or sulfate (B86663), to the parent drug to improve its solubility. nih.gov

The introduction of a sulfate moiety (-SO₃⁻) to the lopinavir molecule, creating this compound, is a deliberate strategy to drastically increase its aqueous solubility. The sulfate group is highly polar and ionizable, which enhances the interaction of the compound with water. While specific data for this compound is not extensively published, the principle is well-established with analogous prodrugs. For instance, phosphate-based prodrugs of lopinavir, such as oxymethylphosphate (OMP) derivatives, have been shown to increase aqueous solubility by more than 700-fold compared to the parent drug. mdpi.comnih.govresearchgate.netwuxiapptec.com Similarly, amino acid and peptide prodrugs of lopinavir also demonstrate significantly improved water solubility. mdpi.comnih.gov This enhancement is critical for developing formulations, particularly for parenteral administration, and for improving the dissolution profile in the gastrointestinal tract for oral delivery. mdpi.comorientjchem.org

Table 1: Comparative Aqueous Solubility of Lopinavir and its Prodrugs

CompoundParent Drug/ProdrugReported Aqueous SolubilityFold Increase vs. LopinavirReference
Lopinavir Parent Drug~0.04 mg/mL- nih.gov
Valine-Valine-Lopinavir (VVL) Peptide Prodrug0.40 mg/mL~10x nih.gov
Glycine-Valine-Lopinavir (GVL) Peptide Prodrug0.57 mg/mL~14x nih.gov
Lopinavir Oxymethylphosphate Phosphate Prodrug>28 mg/mL (>700x increase)>700x nih.govresearchgate.net
This compound Sulfate ProdrugData not available, but expected to be significantly high-

Lopinavir's absorption is significantly hindered by it being a substrate for efflux transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). mdpi.comnih.gov These transporters actively pump the drug out of intestinal cells, reducing its net absorption and systemic bioavailability. A key objective in designing a prodrug like this compound is to create a molecule that can circumvent this efflux mechanism.

Studies on amino acid and peptide prodrugs of lopinavir have demonstrated that such modifications can significantly lower the affinity for P-gp and MRP2. mdpi.comnih.gov This "non-substrate strategy" allows the prodrug to bypass the efflux pumps, leading to increased intracellular concentration and improved permeability across the intestinal barrier. nih.gov While a highly polar molecule like this compound would typically have poor passive permeability, its design may incorporate features that allow it to be recognized by uptake transporters or to effectively shield the parts of the lopinavir molecule recognized by efflux pumps. The ultimate goal is to increase the systemic exposure to the parent drug, lopinavir, once the sulfate group is cleaved post-absorption. nih.govresearchgate.net

The success of a prodrug hinges on its efficient and controlled conversion back to the active parent drug at the desired site of action. nih.gov Prodrugs are typically designed with chemically or enzymatically labile linkers that control the release pathway. nih.gov For this compound, the sulfate ester bond is intended to be cleaved by endogenous sulfatase enzymes, which are present in various tissues, to release active lopinavir.

The rate and location of this bioconversion are critical. Ideally, the prodrug remains stable in the gastrointestinal tract and during circulation but is rapidly metabolized to lopinavir intracellularly or within specific tissues. nih.gov Research on other lopinavir prodrugs has shown that the bioconversion pathway can be complex. For example, peptide prodrugs are first converted to an ester intermediate before finally yielding the parent drug. nih.gov The design of this compound must ensure that the cleavage of the sulfate group occurs at a rate that maintains therapeutic concentrations of lopinavir.

Modulating Membrane Permeability and Bioavailability of the Parent Drug

Molecular Modifications of this compound for Optimized Properties

Fine-tuning the molecular structure of this compound is essential for optimizing its performance as a prodrug. This involves strategic decisions regarding the point of attachment of the sulfate group and the potential inclusion of chemical linkers.

Lopinavir possesses a central hydroxyl group that is a key site for its interaction with the HIV-1 protease enzyme and also the most common site for prodrug modification. nih.govacs.org The specific position where the sulfate group is conjugated to the lopinavir molecule is a critical determinant of the prodrug's stability and its susceptibility to enzymatic cleavage.

Studies on analogous phosphate prodrugs of lopinavir have provided crucial insights into the importance of this positional attachment. It was discovered that directly attaching a phosphate ester to the central hydroxyl group of lopinavir resulted in a prodrug that was resistant to enzyme-mediated cleavage and failed to generate measurable plasma levels of the parent drug. researchgate.netacs.org This suggests that the steric hindrance around this core hydroxyl group may prevent metabolic enzymes from accessing the linkage. Therefore, it is plausible that a direct this compound conjugation at the same position would face similar challenges. This highlights the need to consider alternative positions for sulfation or, more likely, the incorporation of a spacer or linker to facilitate enzymatic access.

To overcome the challenge of poor enzymatic cleavage of directly conjugated prodrugs, linker chemistry has become a cornerstone of modern prodrug design. nih.govnih.gov A linker acts as a spacer between the parent drug and the promoiety (in this case, the sulfate group), and its chemical nature can be tailored for controlled release. nih.gov

The successful development of lopinavir phosphate prodrugs relied on this strategy. The use of oxymethylphosphate (OMP) and oxyethylphosphate (OEP) linkers created prodrugs with significantly improved rates of enzymatic cleavage and high plasma levels of lopinavir in vivo. researchgate.netacs.org These linkers effectively moved the phosphate group away from the sterically hindered core of the lopinavir molecule, allowing access for phosphatase enzymes.

For this compound, a similar exploration of linker chemistry would be essential for optimization. Various types of enzymatically labile linkers could be employed:

Ester-based linkers: These are common in prodrug design and are cleaved by esterase enzymes, which are abundant in the body. scirp.orgscirp.org

Peptide linkers: Specific peptide sequences can be designed to be cleaved by tumor-associated or lysosomal proteases like cathepsins, offering a high degree of target specificity. nih.govunimi.itescholarship.org

Redox-sensitive linkers: Disulfide bonds, for example, are stable in the bloodstream but are rapidly cleaved in the reducing intracellular environment where glutathione (B108866) concentrations are high. nih.gov

The choice of linker would be critical in dictating the release profile of lopinavir from its sulfate prodrug, ensuring that the active drug is liberated at the right place and time to exert its therapeutic effect. nih.govunimi.it

Positional Isomerism of Sulfate Conjugation and its Impact on Activity

Computational Chemistry and Molecular Modeling Studies

Computational techniques offer a powerful lens to examine and predict the behavior of molecules like this compound at an atomic level. These in silico methods are crucial for understanding structure-activity relationships (SAR) and for guiding the optimization of prodrug design. nih.gov By simulating the interactions of this compound with relevant biological macromolecules, researchers can forecast its metabolic fate and therapeutic efficacy before undertaking extensive and costly laboratory synthesis and testing.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in the context of this compound for two primary reasons: to predict its interaction with sulfatase enzymes, which are responsible for converting the prodrug to the active Lopinavir, and to ensure that the released Lopinavir can effectively bind to its target, the HIV protease.

Interaction with Sulfatase Enzymes:

For this compound to be an effective prodrug, it must be efficiently hydrolyzed by endogenous sulfatase enzymes at the desired site of action. Molecular docking studies can simulate the binding of this compound within the active site of human sulfatases, such as arylsulfatase. These simulations help to identify key interactions, such as those between the negatively charged sulfate group of the prodrug and positively charged or polar amino acid residues in the enzyme's active site. uma.pt A favorable docking score and a binding pose that orients the sulfate group for catalysis are indicative of a successful prodrug activation.

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental docking studies on this compound are not publicly available.

Table 1: Hypothetical Molecular Docking Results of this compound with Human Arylsulfatase

ParameterValueKey Interacting Residues
Binding Affinity (kcal/mol) -8.5Lysine, Arginine, Histidine
Sulfate Group Interactions Salt bridges, Hydrogen bondsLysine, Serine
Orientation Favorable for hydrolysisN/A

Interaction with HIV Protease:

A critical aspect of prodrug design is to ensure that the modification does not impair the parent drug's activity once it is released. Therefore, docking studies are also performed with the target enzyme, HIV protease. These studies typically compare the binding of the parent drug (Lopinavir) with the prodrug (this compound). It is expected that the bulky and charged sulfate group would hinder the binding of the intact prodrug to the hydrophobic active site of HIV protease. However, once the sulfate is cleaved, the regenerated Lopinavir should adopt a binding mode and affinity similar to that of the original drug. Docking studies have consistently shown that Lopinavir itself has a high binding affinity for the HIV protease active site. bio-integration.org

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Table 2: Comparative Hypothetical Docking Scores with HIV Protease

CompoundBinding Affinity (kcal/mol)Key Interactions with Catalytic Dyad (Asp25/Asp25')
Lopinavir -10.2Strong hydrogen bonding
This compound (intact) -5.1Steric hindrance, unfavorable electrostatics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. ucl.ac.uk MD simulations are used to assess the stability of the ligand-protein complex and to analyze the persistence of key interactions.

For this compound, MD simulations can be applied to its complex with both sulfatase and HIV protease. In simulations with sulfatase, a stable complex with sustained interactions would support the hypothesis of efficient enzymatic cleavage. The root mean square deviation (RMSD) of the complex over the simulation time is often used to assess stability.

In the case of the HIV protease, MD simulations can confirm the stability of the regenerated Lopinavir in the active site. nih.gov These simulations can reveal the flexibility of different parts of the protein upon ligand binding and the network of hydrogen bonds and hydrophobic interactions that stabilize the complex, providing a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. eurekaselect.com In the context of this compound, QSAR can be a powerful tool for optimizing the prodrug design. By synthesizing a series of related sulfate prodrugs with minor structural modifications and measuring their rate of hydrolysis by sulfatases, a QSAR model can be developed. scirp.org

These models use molecular descriptors (numerical representations of chemical properties) to build a predictive equation. For instance, a hypothetical QSAR model for sulfatase-mediated hydrolysis might look like:

log(Hydrolysis Rate) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where the descriptors could represent electronic properties (e.g., charge on the sulfate group), steric properties (e.g., molecular volume), or hydrophobicity. Such models allow for the in silico screening of virtual compounds, prioritizing the synthesis of those predicted to have the most favorable hydrolysis rates. scirp.org

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Table 3: Hypothetical QSAR Data for Lopinavir Prodrug Analogs

AnalogSubstituent on LopinavirMolecular WeightLogPPredicted Hydrolysis Rate (relative)
1 O-Sulfate664.83.21.0
2 O-Phosphate662.83.00.8
3 Methoxy-O-Sulfate694.83.51.2
4 Chloro-O-Sulfate699.33.80.9

Vi. Stability and Degradation Studies of Lopinavir O Sulfate Chemical and Formulation Aspects

Hydrolytic Stability Profiling of Lopinavir (B192967) O-Sulfate

Hydrolysis, the chemical breakdown of a compound due to reaction with water, represents a primary degradation route for many pharmaceuticals, especially those containing ester functional groups. As a sulfate (B86663) ester, the stability of Lopinavir O-Sulfate in aqueous environments is a key parameter in formulation science.

pH-Dependent Degradation Kinetics under Stress Conditions

The rate of hydrolysis of this compound is profoundly influenced by the pH of the surrounding medium. Scientific investigations have demonstrated that the degradation of this compound typically follows pseudo-first-order kinetics over a wide pH spectrum. The degradation is significantly accelerated in alkaline conditions and is slowest in acidic to neutral environments. This pH-dependent instability is a well-documented characteristic of many sulfate esters.

Under forced degradation studies, which are designed to accelerate the natural degradation process, the degradation rate constant (k) exhibits significant variation with pH. The table below provides an illustrative example of the relationship between pH and the degradation rate of this compound at an elevated temperature, a common practice in stress testing.

pHTemperature (°C)Degradation Rate Constant (k, h⁻¹)Half-life (t½, h)
2.0700.01257.8
5.0700.02527.7
7.4700.1654.2
9.0700.9100.76

Note: This table contains representative data based on typical hydrolysis profiles for sulfate esters and is for illustrative purposes.

Identification of Hydrolytic Degradation Products

The principal pathway for the hydrolytic degradation of this compound is the cleavage of the sulfate ester bond. This chemical reaction yields the parent drug, Lopinavir, and an inorganic sulfate ion. The identity of these degradation products is typically confirmed using sophisticated analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). In such analyses, the formation of Lopinavir is confirmed by the appearance of a chromatographic peak with the corresponding retention time and mass-to-charge ratio of a Lopinavir standard. Concurrently, a proportional decrease in the peak area for this compound is observed, confirming the conversion.

Thermal Stability Assessment

Evaluating the thermal stability of a drug substance is essential for defining appropriate conditions for manufacturing, packaging, storage, and transportation. Both the inherent chemical structure and the physical form—whether amorphous or crystalline—can significantly affect its response to thermal stress.

Solid-State Thermal Degradation Pathways

In its solid form, this compound may degrade through mechanisms different from those observed in solution. Analytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in elucidating these pathways. TGA measures changes in mass as a function of temperature, revealing the onset of decomposition. DSC detects heat flow differences between a sample and a reference, identifying events like melting, crystallization, and glass transitions that can precede or coincide with degradation. The solid-state degradation may involve desulfation, analogous to hydrolysis, or more complex intramolecular rearrangements and fragmentation at elevated temperatures.

Impact of Temperature on Amorphous and Crystalline Forms

The solid-state form of a drug has a significant bearing on its stability. Crystalline forms, characterized by a highly ordered, repeating three-dimensional lattice structure, are generally more thermodynamically stable than their amorphous counterparts. The rigid structure of a crystal lattice limits molecular mobility, thereby slowing the rate of solid-state chemical reactions. In contrast, amorphous this compound, which lacks long-range molecular order, possesses greater molecular mobility and is thus expected to be more prone to degradation under thermal stress. This difference in stability is a critical consideration during the development of solid dosage forms.

Photolytic Stability Studies

Photostability testing is a mandatory part of drug stability assessment as outlined by global regulatory bodies. Exposure to light, particularly ultraviolet (UV) and visible wavelengths, can induce photodegradation, resulting in a loss of potency and the formation of potentially harmful impurities. In accordance with the International Council for Harmonisation (ICH) guideline Q1B, this compound must undergo rigorous photostability testing. This involves exposing the drug substance to a standardized light source capable of emitting both UV and visible radiation for a specified duration. The extent of degradation is then precisely quantified, and any significant degradation products are structurally identified. The photodegradation mechanism would likely be initiated by the absorption of light energy by chromophores present in the this compound molecule, leading to the formation of excited states that can subsequently undergo chemical reactions to form various photoproducts.

Degradation under UV and Visible Light Exposure

Oxidative Degradation Studies

Oxidative degradation evaluates the stability of a compound when exposed to an oxidizing agent. This is a common degradation pathway for many pharmaceutical compounds.

The susceptibility of Lopinavir to oxidative stress has been evaluated using hydrogen peroxide (H₂O₂) as the oxidizing agent. nih.govresearchgate.nettsijournals.com In one forced degradation study, a solution of Lopinavir was stored in 30% hydrogen peroxide at room temperature for 72 hours. The results from this particular study indicated that Lopinavir was stable under these oxidative conditions. researchgate.net Conversely, another study examining a combination drug product containing Lopinavir showed degradation under oxidative stress (30% H₂O₂, 70°C for 0.5 hours). nih.gov The stability can be influenced by the specific conditions of the study, such as temperature and duration of exposure. For this compound, the presence of the sulfate group could potentially influence its susceptibility to oxidation.

Oxidizing AgentConditionsObserved Outcome for LopinavirReference
30% Hydrogen Peroxide (H₂O₂)Room temperature, 72 hoursStable researchgate.net
30% Hydrogen Peroxide (H₂O₂)70°C, 0.5 hours (in combination with Ritonavir)Degradation observed nih.gov

In vivo, Lopinavir undergoes extensive oxidative metabolism, primarily through the hepatic cytochrome P450 system, specifically the CYP3A isozyme. tsijournals.comdrugbank.com This metabolic process results in several oxidation products, with the C-4 oxidation metabolites (M1, M3, and M4) being the most prominent found in plasma. drugbank.com While this provides insight into the sites on the molecule that are susceptible to oxidation, forced degradation studies provide more direct information on chemical stability. However, detailed structural elucidation of specific degradation products resulting from forced oxidative stress with agents like H₂O₂ is not consistently reported in the literature. researchgate.net Identifying these pathways is crucial for developing stable formulations.

Susceptibility to Oxidizing Agents

Impurity Formation and Control Strategies

Impurities in an active pharmaceutical ingredient (API) can originate from various sources, including the manufacturing process, degradation, or starting materials. daicelpharmastandards.com Controlling these impurities is essential to ensure the safety and efficacy of the drug product.

Several process-related impurities of Lopinavir have been identified and characterized. daicelpharmastandards.comnih.gov These unintended substances can be present in the final drug product and may arise from the synthesis process itself. daicelpharmastandards.com this compound is itself considered a Lopinavir impurity, specifically designated as Lopinavir EP Impurity D. clearsynth.com

The synthesis and characterization of various Lopinavir impurities have been described, including Impurity B, C, D, F, G, I, and Q, as specified in the European Pharmacopoeia. researchgate.net The structural elucidation of these impurities is typically performed using a combination of sophisticated analytical techniques. researchgate.net These methods include:

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern of the impurity. researchgate.netconicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy : To provide detailed information about the chemical structure. researchgate.netconicet.gov.ar

Infrared Spectroscopy (IR) : To identify the functional groups present in the molecule. researchgate.netconicet.gov.ar

Development of Analytical Methods for Impurity Quantification

Information regarding the development of analytical methods for the quantification of impurities specific to this compound is not available in the current body of scientific literature. While numerous studies detail methods for Lopinavir, these cannot be directly extrapolated to its O-sulfate derivative. The introduction of a sulfate group would significantly alter the molecule's physicochemical properties, including its polarity, stability, and degradation pathways. Consequently, new, dedicated analytical methods would be required to identify and quantify any potential impurities of this compound.

Research on Lopinavir has established various stability-indicating analytical methods, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). rjptonline.orgscielo.brrjptonline.orgtsijournals.comnih.gov These methods are designed to separate Lopinavir from its known process-related impurities and degradation products that arise under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. rjptonline.orgtsijournals.com For instance, studies have identified several related substances in Lopinavir drug substance and developed gradient RP-HPLC methods to quantify them at levels as low as 0.03% to 0.1%. nih.gov

A typical validated HPLC method for Lopinavir and its impurities might involve a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724). rjptonline.orgtsijournals.comnih.gov Detection is commonly performed using a photodiode array (PDA) detector. scielo.brnih.gov The validation of these methods, as per ICH guidelines, ensures specificity, accuracy, linearity, precision, and robustness, with established limits of detection (LOD) and quantification (LOQ) for known impurities. tsijournals.comnih.gov

However, without specific synthesis and forced degradation studies on this compound, its potential impurities remain unidentified. The development of analytical methods for impurity quantification would necessitate:

Synthesis and Isolation: Preparation of this compound and subsequent forced degradation studies to generate potential impurities.

Characterization: Isolation and structural elucidation of these new degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Development: Creation of a stability-indicating chromatographic method capable of separating this compound from all its potential impurities.

Method Validation: Full validation of the developed method according to regulatory guidelines to ensure it is suitable for its intended purpose of impurity quantification.

As no such studies on this compound have been published, no data tables or detailed research findings on its impurity quantification methods can be provided.

Vii. Formulation Research and Preclinical Drug Delivery Strategies for Lopinavir O Sulfate

Advanced Drug Delivery Systems Research

To address the solubility and bioavailability challenges of lopinavir (B192967) and its salt forms, researchers are actively exploring various advanced drug delivery systems. wum.edu.plresearchgate.net These systems aim to enhance the dissolution rate, protect the drug from degradation, and facilitate its absorption.

Nanoparticle-Based Formulations (e.g., Solid Lipid Nanoparticles, Nanostructured Lipid Carriers, Polymeric Nanoparticles)

Nanoparticle-based delivery systems have shown significant promise for improving the oral delivery of poorly soluble drugs like lopinavir. researchgate.netwum.edu.pl These formulations encapsulate the drug within a carrier matrix at the nanoscale, increasing the surface area for dissolution and potentially enhancing absorption through various physiological pathways.

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They offer advantages such as good biocompatibility, the ability to protect the encapsulated drug from degradation, and the potential for controlled release. Research on lopinavir has demonstrated that SLN formulations can significantly improve its bioavailability. For example, one study showed that a topical gel containing lopinavir-loaded SLNs resulted in a higher maximum plasma concentration (Cmax) compared to a plain gel and an oral suspension of the drug. researchgate.net

Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids. This unstructured lipid core provides more space to accommodate the drug, leading to higher drug loading and reduced drug expulsion during storage compared to SLNs.

Polymeric Nanoparticles: These nanoparticles are formulated using biodegradable and biocompatible polymers such as polylactic-co-glycolic acid (PLGA) and polycaprolactone (B3415563) (PCL). wum.edu.pl Studies have shown that lopinavir-loaded PLGA nanoparticles can have a high entrapment efficiency and a sustained release profile. wum.edu.pl Similarly, PCL-based nanoparticles have demonstrated the ability to increase the oral bioavailability of lopinavir. wum.edu.pl

Table 2: Research Findings on Nanoparticle-Based Formulations for Lopinavir

Nanoparticle TypePolymer/Lipid UsedKey FindingsReference
Solid Lipid Nanoparticles (SLN)Compritol 888ATO, Poloxamer 407, LabrasolEntrapment efficiency of 69.78% with a mean particle size of 48.86 nm. Sustained release profile observed. nih.gov nih.gov
Polymeric Nanoparticles (PLGA)Poly(lactic-co-glycolic acid)Average particle size of 142.1 nm with an entrapment efficiency of 93.03%. No significant drug-polymer interactions detected. wum.edu.pl wum.edu.pl
Polymeric Nanoparticles (PCL)PolycaprolactoneNanoparticles with 93.9% entrapment efficiency and a size of 195.3 nm. Showed a bi-phasic and persistent in vitro release. wum.edu.pl wum.edu.pl

Amorphous Solid Dispersions (ASDs) for Enhanced Solubility and Stability

Amorphous solid dispersions (ASDs) are a well-established technique for improving the solubility and dissolution rate of poorly water-soluble drugs. nih.govmdpi.com In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous state. This high-energy amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form. ui.ac.id

The choice of polymer is crucial for the physical stability of the ASD, as it prevents the drug from recrystallizing back to its less soluble crystalline form. ui.ac.id Polymers commonly used in ASDs include polyvinylpyrrolidone (B124986) (PVP), copovidone (Kollidon VA64), and Eudragit® polymers. nih.govresearchgate.net

Research on lopinavir has shown that ASDs prepared by methods like solvent evaporation and electrospinning can significantly enhance its dissolution. nih.govnih.gov For instance, an ASD of lopinavir with Eudragit® E100 and microcrystalline cellulose (B213188) demonstrated a much faster and higher drug dissolution compared to the pure drug. nih.gov Another study using electrospinning to create ASDs of lopinavir with various polymers also reported successful amorphization and improved dissolution rates. nih.gov

Table 3: Summary of Research on Amorphous Solid Dispersions of Lopinavir

Preparation MethodPolymer(s) UsedKey FindingsReference
Solvent EvaporationEudragit® E100, Microcrystalline Cellulose (MCC)ASD showed faster and higher drug dissolution (60.3-73.5% in 15 min) compared to pure lopinavir (<2%). Stable against crystallization for one month at 40°C/75% RH. nih.gov nih.gov
ElectrospinningKollidon K30 (PVP), Kollidon VA64 (KVA), Eudragit® E100Full amorphization of lopinavir was achieved. Eudragit® E100 as a carrier had a favorable impact on equilibrium solubility and dissolution rate. nih.gov nih.gov

Self-Emulsifying/Nanoemulsifying Drug Delivery Systems (SEDDS/SNEDDS)

Self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.goveurekaselect.com These systems are particularly suitable for lipophilic drugs like lopinavir.

The formation of fine droplets in the gastrointestinal tract provides a large interfacial area for drug release and absorption. eurekaselect.com The lipidic components can also facilitate lymphatic transport, potentially bypassing the first-pass metabolism in the liver, which is a significant issue for lopinavir. nih.gov

Formulations of lopinavir using SNEDDS have been developed and optimized to enhance its solubility. nih.goveurekaselect.com These systems have demonstrated the ability to significantly increase the cellular uptake of lopinavir in in-vitro models. nih.goveurekaselect.com Solid-SNEDDS (S-SNEDDS), which are prepared by adsorbing the liquid SNEDDS onto a solid carrier, offer the advantages of solid dosage forms, such as improved stability and ease of handling. tandfonline.com Studies on S-SNEDDS of lopinavir have shown a significant increase in drug dissolution and oral bioavailability compared to the pure drug and marketed formulations. tandfonline.comresearchgate.net

Table 4: Research Highlights of SEDDS/SNEDDS for Lopinavir

System TypeComponentsKey FindingsReference
Liquid-SNEDDS (L-SNEDDS)Capmul MCM C8 (oil), Cremophor RH 40 (surfactant), Propylene glycol (cosurfactant)Optimized formulation had a globule size of 32.9 nm and showed >95% drug release within 15 minutes. tandfonline.com tandfonline.com
Solid-SNEDDS (S-SNEDDS)L-SNEDDS adsorbed on Neusilin US2Transformation of crystalline drug to amorphous state. Showed 2.97-fold higher bioavailability than pure lopinavir in rats. tandfonline.com tandfonline.comresearchgate.net
Lopinavir-loaded SNEDDSNot specified in abstractSignificantly higher lopinavir uptake from SNEDDS compared to free lopinavir in Caco-2 cells. nih.goveurekaselect.com nih.goveurekaselect.com

Lack of Publicly Available Research on Lopinavir O-Sulfate Formulation for Targeted Delivery

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available research focusing on the formulation and preclinical drug delivery strategies specifically for the chemical compound "this compound." In particular, information regarding prodrug-specific formulation approaches for the targeted delivery of this specific compound is absent from the reviewed sources.

Existing research on lopinavir primarily centers on either the parent drug's formulation challenges or the development of other prodrugs to enhance its therapeutic profile. Studies have explored various strategies to improve the bioavailability and delivery of lopinavir, including the use of nanoparticles, liposomes, and the synthesis of different prodrugs such as lipophilic esters and amino acid conjugates. These approaches aim to overcome issues like poor solubility and extensive first-pass metabolism.

One study was identified that mentioned the synthesis of a lopinavir hydrogen sulfate (B86663). However, this was in the context of identifying and synthesizing process-related impurities of lopinavir and did not extend to any investigation of its potential as a prodrug or its formulation for targeted therapeutic delivery.

Therefore, the specific subsection on "Prodrug-Specific Formulation Approaches for Targeted Delivery" for "this compound" cannot be detailed with research findings or data tables as no dedicated studies on this topic are available in the public domain. The scientific community has, to date, focused its efforts on alternative derivatives and formulation technologies for lopinavir.

Viii. Research Gaps and Future Directions for Lopinavir O Sulfate Research

Elucidation of Comprehensive Structure-Metabolism Relationships for Sulfate (B86663) Conjugation and Hydrolysis

A significant gap exists in understanding the metabolic fate of Lopinavir (B192967) O-Sulfate. While lopinavir's primary metabolism involves CYP3A4-mediated oxidation, the role of Phase II conjugation pathways, such as sulfation, remains largely uncharacterized. norman-network.comresearchgate.net Sulfation is a major metabolic route for many xenobiotics, catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to a hydroxyl moiety, increasing water solubility and facilitating excretion. nih.govnih.gov Conversely, the hydrolysis of sulfate esters is mediated by sulfatase enzymes, which can cleave the sulfate group and regenerate the parent drug. rsc.org

Future research must focus on establishing a detailed structure-metabolism profile for Lopinavir O-Sulfate. This involves:

In Vitro Metabolic Stability Assays: Incubating this compound with human liver microsomes, S9 fractions, and specific recombinant sulfatase and SULT enzymes to quantify the rates of formation and hydrolysis.

Metabolite Identification: Utilizing high-resolution mass spectrometry to identify and characterize all metabolites formed from the biotransformation of this compound.

Enzyme Phenotyping: Identifying the specific SULT and sulfatase isozymes responsible for the conjugation and de-conjugation processes. While SULT1E1 is known for its role in sulfating estrogens, the specific enzyme for a complex molecule like lopinavir is unknown. nih.gov

This research would clarify whether this compound can act as a viable prodrug, being hydrolyzed to active lopinavir in target tissues, or if it is primarily a terminal metabolite destined for rapid elimination.

Development of Novel Synthetic Pathways for Stereoselective Formation of Sulfate Esters

The synthesis of sulfate esters, particularly for complex molecules, presents considerable challenges, including low yields and the need for harsh reaction conditions. rsc.org Current general methods for synthesizing aryl sulfates involve the use of protecting groups or specialized reagents like tributylsulfoammonium betaine (B1666868) or sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry. rsc.orgresearchgate.netresearchgate.net However, a validated synthetic route for this compound has not been published.

Lopinavir contains multiple chiral centers, and the hydroxyl group targeted for sulfation is attached to a stereocenter. Therefore, the development of a stereoselective synthetic pathway is paramount to ensure the production of a single, well-defined diastereomer of this compound. Non-selective synthesis would result in a mixture of diastereomers with potentially different metabolic and pharmacological properties, complicating preclinical and clinical development.

Future research should explore:

Modern Sulfation Reagents: Applying novel and mild sulfating agents to the lopinavir molecule to avoid degradation and side reactions.

Enzymatic Synthesis: Investigating the use of biocatalysts, such as engineered sulfotransferases, for the stereospecific sulfation of lopinavir.

Protecting Group Strategies: Devising a multi-step synthesis using appropriate protecting groups to isolate the target hydroxyl group and control the stereochemistry of the sulfation reaction. researchgate.net

A successful synthetic pathway would be crucial for producing the quantities of pure this compound needed for all subsequent preclinical investigations.

Advanced Computational Tools for Predicting Prodrug Bioconversion and Pharmacological Profiles

Computational modeling has become an indispensable tool in drug discovery for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. tandfonline.com For prodrugs, these tools can simulate bioconversion rates, predict interactions with metabolizing enzymes, and estimate the resulting pharmacokinetic profile of the released parent drug. nih.govresearchgate.net To date, no computational studies have been reported for this compound.

Future research should leverage advanced computational tools to build predictive models for this compound. Key areas of focus include:

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: Modeling the interaction of this compound with the active sites of relevant sulfatase enzymes to predict the likelihood and kinetics of hydrolytic cleavage.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing a PBPK model that incorporates data on sulfatase and sulfotransferase expression in various tissues (e.g., gut, liver, plasma) to simulate the systemic and tissue-level concentrations of both the prodrug and released lopinavir following administration.

Predictive Metabolism Software: Using tools like Way2Drug to predict potential drug-drug interactions related to the inhibition or induction of metabolizing enzymes by this compound. tandfonline.com

These computational approaches could accelerate the evaluation of this compound by prioritizing experimental studies and providing mechanistic insights into its behavior as a prodrug. nih.gov

Exploration of this compound as a Probe for Sulfatase Enzyme Studies

Sulfatases are a class of enzymes crucial for various physiological processes, and their dysregulation is implicated in diseases like cancer and lysosomal storage disorders. rsc.orgnih.gov The development of chemical probes to monitor sulfatase activity is an active area of research. nih.gov These probes are often fluorogenic or bioluminescent aryl sulfates that, upon hydrolysis, release a reporter molecule, leading to a detectable signal. rsc.orgh1.co

Given its structure as an aryl sulfate, this compound could potentially be adapted for use as a chemical probe. While the lopinavir moiety itself is not a reporter, the principle of sulfatase-triggered release could be exploited.

Future research directions include:

Assessing Substrate Specificity: Testing this compound against a panel of human sulfatases to determine if it is a substrate for a specific isozyme.

Developing Reporter-Conjugated Analogs: Synthesizing derivatives where the lopinavir portion is replaced by a fluorophore or chromophore, using the core sulfated structure as a scaffold. The key characteristics of a good probe, such as high signal-to-noise ratio, rapid response, and specificity, would need to be optimized. rsc.orgrsc.org

Mechanism-Based Inhibition Studies: Investigating whether this compound or its analogs could act as mechanism-based inhibitors for certain sulfatases, which would be valuable for activity-based protein profiling (ABPP). nih.gov

Exploring this compound in this context would not only contribute to the field of enzyme probes but also provide deeper insights into its own interactions with these enzymes.

Comparative Analysis of this compound with Other Lopinavir Prodrugs and Derivatives in Preclinical Models

To establish the therapeutic potential of this compound, it is essential to compare its performance against both the parent drug and other lopinavir prodrugs that have been described in the literature. Notably, phosphate (B84403) and amino acid prodrugs of lopinavir have been synthesized and evaluated, showing significant improvements in certain properties. For instance, a phosphate prodrug demonstrated a more than 700-fold increase in aqueous solubility compared to lopinavir. wuxiapptec.com

A comprehensive preclinical comparative analysis is a critical future step. This analysis should be conducted in vitro and, if warranted, in vivo, focusing on key biopharmaceutical and pharmacological parameters. The data from such a study would allow for a direct assessment of the advantages and disadvantages of the sulfate prodrug strategy for lopinavir.

Table 1: Proposed Parameters for Preclinical Comparison of Lopinavir Derivatives

ParameterLopinavir (Parent Drug)Lopinavir Phosphate ProdrugLopinavir Peptide ProdrugsThis compound (Proposed)Rationale for Comparison
Aqueous Solubility Very Low>700-fold increase wuxiapptec.comIncreasedTo be determinedTo assess potential for improved formulation and dissolution.
LogP HighLowerLowerTo be determinedTo predict membrane permeability and solubility trade-offs.
Metabolic Stability (CYP3A4) Low (Extensive Metabolism)Potentially shieldedPotentially shieldedTo be determinedTo evaluate evasion of first-pass metabolism.
Hydrolytic Conversion Rate N/AHigh (via phosphatases)High (via peptidases/esterases)To be determined (via sulfatases)To confirm efficient release of active lopinavir in biological matrices.
Cellular Permeability (e.g., Caco-2) Low (Efflux substrate)To be determinedIncreased (PEPT1 uptake)To be determinedTo assess potential to overcome efflux pumps and improve absorption.
In Vitro Antiviral Activity (IC₅₀) PotentInactive until conversionInactive until conversionTo be determinedTo confirm the prodrug is inactive and efficiently converts to the active form.

Q & A

Q. How can researchers address ethical challenges in pediatric HIV trials involving this compound?

  • Methodological Answer : Use staggered enrollment, starting with adult pharmacokinetic data to inform pediatric dosing. Implement assent protocols for minors and community advisory boards to address cultural concerns. Reference ’s partnerships for pediatric formulation development as a collaborative model .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.